2-(butylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
2-butylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-4-12-27-21-23-18-16-10-5-6-11-17(16)22-19(18)20(25)24(21)14-8-7-9-15(13-14)26-2/h5-11,13,22H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOVACCKJJQZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and thiols. The key steps may involve:
Condensation Reactions: Formation of the pyrimidoindole core through condensation of an aniline derivative with an aldehyde.
Sulfur Introduction: Incorporation of the butylsulfanyl group via nucleophilic substitution or addition reactions.
Methoxylation: Introduction of the methoxy group on the phenyl ring through methylation reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the sulfur-containing moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of pyrimidoindoles have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Medicinal chemistry explores these compounds for their therapeutic potential. They may act on specific molecular targets, such as kinases or receptors, to exert biological effects.
Industry
In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations in Pyrimido[5,4-b]indol-4-one Derivatives
The pyrimido[5,4-b]indol-4-one core is a common scaffold in several bioactive compounds. Substituents at positions 2 and 3 significantly alter physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indol-4-one Derivatives
Impact of Substituents on Physicochemical Properties
- Lipophilicity : The butylsulfanyl group in the target compound likely increases logP compared to analogues with shorter alkyl chains (e.g., propenyl in G864-0191) .
- Hydrogen Bonding : Compounds with oxoethylsulfanyl linkages (e.g., BA93277, G864-0191) exhibit higher hydrogen bond acceptor counts (5–6) versus the target compound’s 4–5, influencing solubility .
- Aromatic Substitutents : 3-Methoxyphenyl (target) vs. 3,4-dimethoxyphenyl (BA93277): The latter’s additional methoxy group may enhance electron density but reduce metabolic stability .
Biological Activity
The compound 2-(butylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various research studies and findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a pyrimidine core with a butylsulfanyl group and a methoxyphenyl substituent, which are significant for its biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrimidines exhibit a wide range of biological properties including:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
- Antioxidant Activity
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer effects. For instance, a related pyrimidine derivative showed significant cytotoxicity in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective growth inhibition at low concentrations (0.01 to 0.12 µM) .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 16 | MCF-7 | 0.09 ± 0.0085 |
| Compound 16 | A549 | 0.03 ± 0.0056 |
| Compound 16 | Colo-205 | 0.01 ± 0.074 |
| Compound 16 | A2780 | 0.12 ± 0.064 |
These results suggest that modifications in the structure of pyrimidines can enhance their anticancer potential significantly.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that increasing concentrations of related compounds led to enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli. At concentrations above 800 µg/mL, no bacterial growth was observed .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Concentration (µg/mL) | S. aureus Growth | E. coli Growth |
|---|---|---|
| 200 | Moderate | Moderate |
| 400 | Reduced | Reduced |
| 600 | Minimal | Minimal |
| 800 | No growth | No growth |
The results indicate that the compound's sulfanyl group may play a crucial role in its antimicrobial activity.
Anti-inflammatory Effects
Pyrimidine derivatives are known to exhibit anti-inflammatory properties. Studies have shown that certain compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A study conducted by Jame et al. investigated the cytotoxic effects of thiazolidin-4-one clubbed pyrimidines on various cancer cell lines including HepG2 and HCT-116. The results indicated significant cytotoxicity correlated with the concentration of the tested compounds .
- Antimicrobial Study : Uysal et al. reported on the antibacterial behavior of synthesized pyrimidines against clinical strains of bacteria, demonstrating enhanced efficacy compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
